Ethenylsilanetriol

Description

Contextualization within Organosilicon Compound Classes

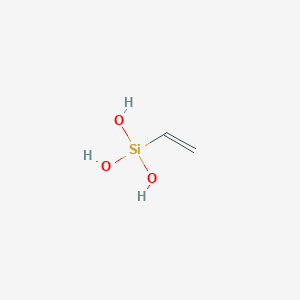

Ethenylsilanetriol, with the chemical formula C2H6O3Si, belongs to the class of organosilicon compounds, which are characterized by carbon-silicon bonds. wikipedia.org Specifically, it is classified as a silanetriol. Silanols are compounds that feature a hydroxyl group (-OH) directly bonded to a silicon atom. google.com The "ethenyl" prefix, commonly known as vinyl, indicates the presence of a C=C double bond in the molecule.

The structure of ethenylsilanetriol consists of a central silicon atom bonded to one vinyl group and three hydroxyl groups. This trifunctional nature, with both an organofunctional vinyl group and hydrolyzable hydroxyl groups, is key to its chemical reactivity. oecd.org The Si-C bond in ethenylsilanetriol is hydrolytically stable. oecd.org

Below is a table summarizing the key properties of Ethenylsilanetriol.

| Property | Value |

| Chemical Name | Ethenylsilanetriol |

| CAS Number | 143-48-6 |

| Molecular Formula | C2H6O3Si |

| Molecular Weight | 106.15 g/mol |

| SMILES Notation | C=CSi(O)(O)O |

| Estimated Water Solubility | 1000 g/L |

| Estimated log Kow | -2.01 |

Table 1: Physicochemical Properties of Ethenylsilanetriol. Data sourced from OECD Existing Chemicals Database. oecd.org

Role as a Key Intermediate in Silane (B1218182) Hydrolysis Reactions

Ethenylsilanetriol is a pivotal, though often transient, intermediate in the hydrolysis of vinyl-functional alkoxysilanes, such as vinyltrimethoxysilane (B1682223) (VTMS) and vinyltriethoxysilane (B1683064) (VTES). researchgate.netoecd.org The hydrolysis process involves the reaction of the alkoxysilane with water, leading to the replacement of alkoxy groups (like methoxy (B1213986) or ethoxy) with hydroxyl groups, and the release of the corresponding alcohol. google.com

This reaction can be catalyzed by either acids or bases. gelest.comnih.gov The general mechanism involves the nucleophilic attack of water on the silicon atom. nih.gov For instance, the hydrolysis of vinyltrimethoxysilane (VTMS) produces three molecules of methanol (B129727) and one molecule of ethenylsilanetriol. oecd.org

The rate of this hydrolysis is influenced by several factors, including pH. researchgate.netgelest.com For example, the hydrolysis of vinyltrialkoxysilanes is extremely slow in neutral conditions but increases dramatically in the presence of small amounts of acid or base. researchgate.net The resulting ethenylsilanetriol is highly reactive. The silanol (B1196071) (-Si-OH) groups are prone to condensation reactions with each other, forming stable siloxane bridges (-Si-O-Si-). google.comdiva-portal.org This condensation can lead to the formation of oligomeric and polymeric siloxane structures. google.com

It is important to note that while monomeric silanetriols can persist for a short time in solution, they are generally unstable and will condense. gelest.com The persistence of these silanol intermediates is crucial for their subsequent reactions in various applications. gelest.com

Structure

3D Structure

Properties

CAS No. |

143-48-6 |

|---|---|

Molecular Formula |

C2H6O3Si |

Molecular Weight |

106.15 g/mol |

IUPAC Name |

ethenyl(trihydroxy)silane |

InChI |

InChI=1S/C2H6O3Si/c1-2-6(3,4)5/h2-5H,1H2 |

InChI Key |

JDDPGRVMAVYUOZ-UHFFFAOYSA-N |

SMILES |

C=C[Si](O)(O)O |

Canonical SMILES |

C=C[Si](O)(O)O |

Origin of Product |

United States |

Synthetic Pathways and Precursor Chemistry of Ethenylsilanetriol

Hydrolytic Routes from Ethenylsilane (B1197119) Precursors

The most common method for producing Ethenylsilanetriol is through the hydrolysis of ethenylsilane precursors. This process involves the reaction of the precursor with water, leading to the replacement of hydrolyzable groups with hydroxyl groups.

Controlled Hydrolysis of Ethenyltrichlorosilane Analogs

Ethenyltrichlorosilane can be hydrolyzed to form Ethenylsilanetriol. This reaction involves the nucleophilic substitution of the chlorine atoms with hydroxyl groups from water. The process must be carefully controlled to prevent the immediate self-condensation of the resulting silanetriol. The reaction proceeds by the sequential displacement of chloride or hydroxyl groups by the nucleophilic attack of oxime oxygen atoms on the silicon center.

Generation via Alkoxysilane Hydrolysis (e.g., Vinyltrimethoxysilane)

A widely utilized method for generating Ethenylsilanetriol is the hydrolysis of vinyltrimethoxysilane (B1682223) (VTMS). oecd.orgentrepreneur-cn.com This reaction is hydrolytically unstable and proceeds rapidly in the presence of water, yielding Ethenylsilanetriol and three moles of methanol (B129727) for each mole of VTMS. oecd.orgoecd.org The hydrolysis of VTMS is a key step in its function as a coupling agent and in the synthesis of various polymers. entrepreneur-cn.com The resulting silanol (B1196071) groups (-SiOH) are highly reactive and can condense with other silanols or react with other functional groups, leading to cross-linking and polymerization. entrepreneur-cn.com

The hydrolysis of vinyltriethoxysilane (B1683064) (VTES) has also been studied, showing that it is a very slow process in neutral conditions within an acetonitrile (B52724) medium. researchgate.net

Catalysis in Ethenylsilanetriol Synthesis

Catalysts are often employed to control the rate and extent of the hydrolysis reaction, influencing the formation of Ethenylsilanetriol and its subsequent condensation. Both acid and base catalysts play a significant role in these synthetic pathways.

Acid-Catalyzed Approaches

Acid catalysis is a common method for promoting the hydrolysis of silane (B1218182) precursors. youtube.compearson.com In the presence of a Brønsted acid, the reaction of an aldehyde or ketone with an alkene can occur, which is a principle applicable to the systems involving silanols. nptel.ac.in The mechanism typically involves the protonation of a hydroxyl group to form a good leaving group (water), followed by nucleophilic attack. youtube.com While specific studies detailing acid-catalyzed synthesis of Ethenylsilanetriol are not abundant in the provided results, the general principles of acid-catalyzed ether synthesis and other reactions involving alcohols suggest its applicability. For instance, the hydrolysis of vinyltrialkoxysilanes is dramatically accelerated in the presence of small amounts of acid. researchgate.net

Base-Catalyzed Approaches

Base-catalyzed hydrolysis is another effective route for the synthesis of Ethenylsilanetriol. Strong bases, such as strongly basic resins, can enhance the nucleophilic substitution at the silicon center of precursors like ethenyl trichlorosilane (B8805176). The rate of hydrolysis of vinyltrialkoxysilanes increases significantly in the presence of even small amounts of a base. researchgate.net Base-catalyzed approaches are also utilized in various organic syntheses involving nucleophilic addition reactions, which share mechanistic similarities with the hydrolysis of silanes. rsc.orgmdpi.comnih.gov

Optimization of Reaction Conditions for Ethenylsilanetriol Formation

The formation of Ethenylsilanetriol is highly dependent on the reaction conditions. Optimizing these parameters is crucial to maximize the yield of the desired silanetriol and to control its subsequent polymerization.

Key parameters that are often optimized include the choice of catalyst, reaction temperature, and the solvent system. researchgate.net For instance, in the synthesis involving ethenyl trichlorosilane, maintaining a temperature between 0–40°C is recommended to prevent premature crosslinking of the siloxane. The selection of an appropriate solvent, such as anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is also critical. The optimization process can be complex, often involving a multi-parameter approach where factors are varied simultaneously to find the most efficient conditions. sigmaaldrich.com Modern approaches even utilize self-optimization techniques and machine learning algorithms to efficiently identify optimal reaction conditions. nih.govnih.gov

Mechanistic Investigations of Ethenylsilanetriol Reactivity

Hydrolysis Reaction Mechanisms and Kinetics

The formation of ethenylsilanetriol in aqueous environments proceeds through the hydrolysis of its corresponding alkoxysilane precursors, such as trimethoxyvinylsilane or triethoxyvinylsilane. This process involves the stepwise replacement of alkoxy groups (-OR) with hydroxyl groups (-OH).

Pathways of Silanol (B1196071) Group Formation in Aqueous Environments

The hydrolysis of vinyl-functional alkoxysilanes to ethenylsilanetriol is a fundamental process for the generation of reactive silanol groups. researchgate.net In aqueous solutions, this reaction occurs spontaneously, although it can be accelerated by the presence of acids or bases. nih.gov The initial step involves the protonation of an alkoxy group in acidic conditions or the nucleophilic attack by a hydroxide (B78521) ion in basic conditions, leading to the formation of a transient, unstable intermediate. unm.edu Subsequently, an alcohol molecule (ROH) is eliminated, resulting in the formation of the first silanol group. This process continues until all three alkoxy groups are replaced by hydroxyl groups, yielding ethenylsilanetriol. The Si-C bond in ethenylsilanetriol is hydrolytically stable and does not undergo further hydrolysis. oecd.org

The hydrolysis reaction can be represented by the following general equation:

CH2=CH-Si(OR)3 + 3H2O → CH2=CH-Si(OH)3 + 3ROH

The persistence of the monomeric ethenylsilanetriol in solution is often transient, as the same conditions that promote hydrolysis also favor the subsequent condensation reactions. gelest.com

Influence of pH on Hydrolysis Rates and Reaction Pathways

The rate of hydrolysis of the precursor alkoxysilanes to form ethenylsilanetriol is highly dependent on the pH of the aqueous solution. nih.govscielo.org.co The reaction is catalyzed by both acids and bases, with the slowest rate typically observed at a neutral pH of around 7. nih.goveuropa.eumdpi.com

Under acidic conditions (low pH), the hydrolysis rate is significantly accelerated. nih.gov For instance, at a pH range of 2.0 to 4.0, the rate of hydrolysis can increase by as much as 1000 times compared to neutral conditions. nih.gov In acidic media, the reaction mechanism involves the protonation of the alkoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. unm.edunih.gov

Conversely, under basic conditions (high pH), the hydrolysis rate also increases due to the nucleophilic attack of hydroxide ions on the silicon atom. unm.edunih.gov The reaction pathway in alkaline conditions proceeds via an SN2-Si mechanism, involving a penta- or hexavalent intermediate. nih.gov

The optimal pH for maximizing the hydrolysis rate while minimizing the subsequent condensation rate is often in the slightly acidic range. scielo.org.co For example, a study on triethoxy(vinyl)silane predicted a hydrolysis half-life of less than 5 seconds at pH 2 and 37.5°C, while at pH 7 and 20-25°C, the half-life was approximately 0.9 hours. europa.eu Another report indicated a half-life of 61.5 minutes for a vinylsilane precursor at pH 7 and 25°C. oecd.org

| Precursor | pH | Temperature (°C) | Hydrolysis Half-life | Reference |

| Triethoxy(vinyl)silane | 2 | 37.5 | < 5 seconds | europa.eu |

| Triethoxy(vinyl)silane | 7 | 20-25 | ~0.9 hours | europa.eu |

| Vinylsilane precursor | 7 | 25 | 61.5 minutes | oecd.org |

Steric and Electronic Effects on Hydrolysis Kinetics

The kinetics of hydrolysis are also influenced by steric and electronic factors related to the structure of the precursor alkoxysilane. unm.edunih.gov

Steric Effects: The size of the alkoxy group on the silicon atom plays a crucial role. nih.gov Smaller alkoxy groups, such as methoxy (B1213986) groups (-OCH3), lead to a higher rate of hydrolysis compared to larger groups like ethoxy groups (-OC2H5). nih.gov For example, the hydrolysis rate of a methoxysilane (B1618054) is reported to be 6 to 10 times higher than that of the corresponding ethoxysilane. nih.govgelest.com This is attributed to the reduced steric hindrance around the silicon atom, which facilitates the approach of water or hydroxide ions. scribd.com

Electronic Effects: The electronic nature of the substituents on the silicon atom also affects the hydrolysis rate. Electron-donating groups are expected to reduce the acidity of the corresponding silanol, which can influence the pH dependence of the reaction. unm.edu In acidic media, electron-providing substituents tend to increase the rate of hydrolysis, while in basic media, they decrease it. nih.gov The vinyl group in ethenylsilanetriol, being an electron-withdrawing group, influences the electron density on the silicon atom and thereby affects the reaction kinetics.

Condensation Reaction Mechanisms and Kinetics

Following hydrolysis, the newly formed ethenylsilanetriol molecules can undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the formation of dimers, oligomers, and eventually polymeric networks. europa.eu

Self-Condensation Pathways to Siloxane Formation

Ethenylsilanetriol can undergo self-condensation, where two silanol groups react to form a siloxane bond and a molecule of water. nih.goveuropa.eu This process can be represented as:

2 CH2=CH-Si(OH)3 → (HO)2(CH2=CH)Si-O-Si(CH2=CH)(OH)2 + H2O

This initial dimerization can be followed by further condensation reactions, leading to the formation of linear or cyclic oligomers. europa.eu The rate and extent of this self-condensation are dependent on factors such as the concentration of ethenylsilanetriol, temperature, and pH. europa.eu Condensation reactions are generally reversible, but the formation of thermodynamically stable cyclic structures, such as the cyclic tetramer, can drive the equilibrium towards the condensed products. europa.eu At concentrations above approximately 1000 mg/L, the formation of insoluble polymeric particles and gels becomes significant. europa.eu The tendency to self-condense means that ethenylsilanetriol will typically only exist at very low concentrations as a monomer. oecd.org

The kinetics of condensation are also influenced by the steric hindrance of the substituents on the silicon atom. researchgate.net Lower steric demand generally leads to an increase in the chain length of the resulting oligo- or polymers. researchgate.net

Co-Condensation with Other Silanol Species

Ethenylsilanetriol can also co-condense with other silanol species present in the reaction mixture. This process involves the reaction between a silanol group of ethenylsilanetriol and a silanol group of another organosilanol or even an inorganic silicate (B1173343) species. The mechanism is analogous to self-condensation, involving the formation of a siloxane bond and the elimination of a water molecule.

This co-condensation is a key process in the formation of hybrid organic-inorganic materials and in the surface modification of substrates rich in hydroxyl groups. The reactivity in co-condensation reactions is influenced by the acidity of the interacting silanol groups. unm.edu For instance, a protonated silanol will preferentially condense with the least acidic silanol end groups, which can lead to less branched structures, particularly in acidic media. nih.gov The ability of ethenylsilanetriol to co-condense allows for the tailored design of materials with specific properties by incorporating different functional silanes into the siloxane network.

Kinetic Studies of Silanol Condensation (e.g., Temperature and Substituent Effects)

The condensation of silanols, including ethenylsilanetriol, is a critical step in the formation of siloxane polymers. The kinetics of this process are significantly influenced by various factors, most notably temperature and the nature of substituents on the silicon atom.

Temperature Effects:

An increase in temperature generally accelerates the rate of silanol condensation. nih.govwitpress.comscielo.org.ar Higher temperatures provide the necessary activation energy for the reaction to proceed more rapidly. researchgate.net For instance, studies on the condensation of γ-glycidoxypropyltrimethoxysilane have shown that both hydrolysis and condensation are dramatically accelerated with an increase in temperature from 26 to 70°C. researchgate.net The rate of condensation can be quantified by a rate constant, which typically shows a positive correlation with temperature. witpress.com However, the effect of temperature can be complex and may depend on the substrate load. In some enzymatic hydrolysis systems, temperature has a more pronounced effect at higher substrate concentrations. nih.gov

Substituent Effects:

The electronic and steric properties of substituents attached to the silicon atom have a profound impact on the rate of silanol condensation.

Electronic Effects: Electron-withdrawing groups attached to the silicon atom tend to increase the acidity of the silanol group, making it a better proton donor and thus accelerating condensation, particularly under base-catalyzed conditions. unm.eduresearchgate.net Conversely, electron-donating groups can decrease the rate of condensation. unm.edu For example, substituting alkyl groups for alkoxy groups increases the electron-donating effect, which can influence the stability of charged transition states in acid or base-catalyzed reactions. unm.edu

Steric Effects: Bulky substituents on the silicon atom can sterically hinder the approach of another silanol molecule, thereby slowing down the rate of condensation. uni-saarland.devt.edu This effect is particularly important in controlling the formation of cyclic versus linear products. Lower steric demand of substituents generally leads to an increase in chain length of the resulting oligomers. uni-saarland.de

A summary of the general effects of temperature and substituents on silanol condensation kinetics is presented in the table below.

| Factor | Effect on Condensation Rate | Rationale |

| Increasing Temperature | Increases | Provides higher activation energy for the reaction. researchgate.net |

| Electron-Withdrawing Substituents | Increases (especially under basic conditions) | Increases the acidity of the silanol group, facilitating proton transfer. unm.eduresearchgate.net |

| Electron-Donating Substituents | Decreases | Reduces the acidity of the silanol group. unm.edu |

| Increasing Steric Bulk of Substituents | Decreases | Hinders the approach of reacting molecules. uni-saarland.devt.edu |

Formation of Linear Chains and Cyclic Oligomers from Condensation

The condensation of trifunctional silanols like ethenylsilanetriol can lead to the formation of both linear chains and cyclic oligomers. uni-saarland.deeuropa.euceramics-silikaty.cz The relative amounts of these products are governed by reaction conditions such as concentration, temperature, and the nature of the solvent. vt.edu

Initially, condensation leads to the formation of dimers and short linear oligomers. uni-saarland.degelest.com These linear chains possess reactive silanol end groups, allowing for further condensation and chain growth. uni-saarland.de

Intramolecular condensation of these linear oligomers can lead to the formation of cyclic species. europa.eu The formation of cyclic oligomers is often favored at lower concentrations and lower temperatures, where intramolecular reactions are statistically more probable than intermolecular reactions. vt.edu The stability of the resulting cyclic structures also plays a role; for example, cyclic tetramers are often thermodynamically stable products. europa.eu In some polyester (B1180765) systems, cyclic oligomers can constitute 90% or more of the total oligomers formed. nih.gov

The competition between the formation of linear and cyclic structures can be represented as follows:

Intermolecular Condensation: Silanol + Silanol → Linear Dimer/Oligomer

Intramolecular Condensation: Linear Oligomer → Cyclic Oligomer

The processing conditions can also influence the distribution of linear and cyclic oligomers. For example, in the production of PET, injection molding can increase the amount of low molecular mass linear oligomers. nih.gov

Equilibrium Considerations in Silanol Condensation

The condensation of silanols is a reversible reaction, and under certain conditions, an equilibrium is established between the silanols and the resulting siloxanes. europa.euingentaconnect.com The general equilibrium for the condensation reaction can be written as:

2 RSi(OH)₃ ⇌ (HO)₂RSi-O-SiR(OH)₂ + H₂O

The position of this equilibrium is influenced by several factors, including the concentration of water, the solvent, and the pH. europa.euingentaconnect.com In protic solvents like water and alcohols, the condensation reaction typically approaches an equilibrium rather than going to completion. ingentaconnect.com The equilibrium constant (K) for this reaction, defined as K = [disiloxane][H₂O]/[silanol]², provides a measure of the extent of condensation at equilibrium. ingentaconnect.com For the condensation of alkylsilanols in aqueous solution, the equilibrium constants decrease significantly as the number of hydroxyl groups decreases. ingentaconnect.com

Nucleophilic and Electrophilic Reactivity at the Silicon Center

The silicon atom in ethenylsilanetriol can act as both an electrophile and a site for nucleophilic attack, depending on the reaction conditions and the nature of the reacting species.

Nucleophilic Reactivity:

While the silicon center is generally electrophilic, the oxygen atoms of the silanol groups can act as nucleophiles. This is particularly relevant in the condensation reaction itself, where a silanol oxygen attacks the silicon atom of another silanol molecule.

Electrophilic Reactivity:

The silicon atom in ethenylsilanetriol is electron-deficient due to the electronegativity of the three hydroxyl groups. This makes it susceptible to attack by nucleophiles. unm.edu This electrophilic character is fundamental to its condensation reactions and its reactions with other nucleophiles.

The mechanism of nucleophilic substitution at silicon often proceeds through a pentacoordinate transition state or intermediate, which is different from the typical Sₙ2 mechanism at a carbon center. nih.govlibretexts.org This is due to the availability of d-orbitals on the silicon atom.

The reactivity of the silicon center can be enhanced by catalysts. For example, basic catalysts can deprotonate the silanol group to form a more potent silanolate anion, which then acts as a strong nucleophile in condensation reactions. unm.edunih.gov Acid catalysts, on the other hand, can protonate a hydroxyl group, making it a better leaving group and thus facilitating nucleophilic attack on the silicon atom. unm.edu

The table below summarizes the dual reactivity of the silicon center in ethenylsilanetriol.

| Reactivity Type | Description | Key Factors |

| Nucleophilic | The oxygen atoms of the silanol groups can act as nucleophiles. | Primarily observed in self-condensation reactions. |

| Electrophilic | The electron-deficient silicon atom is susceptible to attack by nucleophiles. | The primary mode of reactivity with external reagents. Enhanced by the electron-withdrawing nature of the hydroxyl groups. |

Vinyl Group Reactivity in Ethenylsilanetriol

The vinyl group (–CH=CH₂) in ethenylsilanetriol introduces an additional site of reactivity, distinct from the silicon center. vedantu.comwikipedia.orgyoutube.com This unsaturated moiety can participate in a variety of reactions characteristic of alkenes.

The carbon-silicon bond can stabilize a positive charge at the β-position through hyperconjugation, which influences the regioselectivity of electrophilic additions to the vinyl group. wikipedia.org Electrophilic attack typically occurs at the terminal carbon of the vinyl group. wikipedia.org

The vinyl group can undergo polymerization, initiated by radicals or catalysts, to form polyvinyl polymers. wikipedia.org It can also participate in various coupling reactions, such as the Heck reaction. youtube.com Furthermore, the vinyl group can be used as a protecting group for alcohols in organic synthesis, being stable under basic conditions and removable under acidic conditions. rsc.org

In the context of ethenylsilanetriol, the reactivity of the vinyl group can be exploited to incorporate the silanetriol moiety into organic polymers or to functionalize surfaces. For example, rhodium-catalyzed conjugate addition reactions of vinylsiloxanes with enones proceed after the transformation of the vinylsiloxane into its corresponding silanetriol. thieme-connect.com

Polymerization and Oligomerization Phenomena Involving Ethenylsilanetriol

Polycondensation Mechanisms in Polysiloxane Formation

The presence of three hydroxyl groups on the silicon atom of ethenylsilanetriol makes it highly susceptible to polycondensation reactions. This process involves the sequential elimination of water molecules between silanol (B1196071) groups (Si-OH) to form siloxane bonds (Si-O-Si), the fundamental linkage in polysiloxanes. nih.gov

The initial step in an aqueous solution is the hydrolysis of a precursor, such as vinyltrimethoxysilane (B1682223), to yield ethenylsilanetriol. google.com Following hydrolysis, the condensation of silanol groups commences. This can occur between two ethenylsilanetriol molecules or between an ethenylsilanetriol molecule and a growing oligomer. The reaction proceeds through the formation of dimers, trimers, and larger oligomeric species, which can be linear, branched, or cyclic in nature. nih.govgoogle.com The condensation process is influenced by factors such as pH, concentration, and temperature. nih.gov

Pathways to Silsesquioxane Architectures

Silsesquioxanes are a class of organosilicon compounds with the empirical formula (RSiO1.5)n, where 'R' is an organic substituent. wikipedia.org Ethenylsilanetriol is a key precursor for the synthesis of vinyl-functionalized silsesquioxanes. The formation of these structures also proceeds via hydrolysis and condensation reactions, but under conditions that favor the formation of specific cage-like or network architectures. nih.gov The structure of the resulting silsesquioxane is highly dependent on reaction conditions such as the type of solvent, temperature, and the presence of catalysts. nih.gov

Discrete Cage Silsesquioxanes (e.g., POSS)

Polyhedral Oligomeric Silsesquioxanes (POSS) are well-defined, cage-like molecules with a silica-like core and an organic periphery. wikipedia.orgresearchgate.net The synthesis of vinyl-substituted POSS often involves the controlled hydrolysis and condensation of vinyltrialkoxysilanes. These reactions can lead to various cage sizes, with the cubic T8 structure (R8Si8O12) being one of the most studied. wikipedia.orgnih.gov

The formation of these discrete cages requires careful control of reaction parameters to favor intramolecular condensation, leading to closed structures rather than extended networks. nih.gov Incompletely condensed POSS, such as those with trisilanol functionalities, can also be synthesized and are valuable as building blocks for more complex materials. nih.govrsc.org These open-cage structures can be further functionalized, for example, through hydrosilylation of the vinyl groups. nih.gov

Table 1: Examples of Ethenylsilanetriol-Derived Silsesquioxane Structures

| Silsesquioxane Type | General Formula | Description | Key Features |

| Discrete Cage (POSS) | (CH2=CH)nSi nO1.5n (n=8, 10, 12) | Well-defined, three-dimensional cage structures. wikipedia.orgresearchgate.net | Inorganic silica-like core with organic vinyl groups on the exterior. wikipedia.org |

| Network Silsesquioxanes | [(CH2=CH)SiO1.5]n | Amorphous or semi-crystalline cross-linked networks. wikipedia.org | High cross-link density and thermal stability. wikipedia.org |

| Incompletely Condensed (Open-Cage) POSS | e.g., (CH2=CH)7Si7O9(OH)3 | Cage structures with one or more missing vertices, resulting in reactive silanol groups. wikipedia.orgnih.gov | Serve as versatile synthons for further chemical modification. nih.govrsc.org |

Network Silsesquioxanes

When the condensation of ethenylsilanetriol is carried out under conditions that promote intermolecular reactions, extended three-dimensional networks are formed. wikipedia.org These network silsesquioxanes are highly cross-linked materials characterized by their thermal stability and mechanical robustness. The vinyl groups distributed throughout the network provide sites for subsequent chemical modifications. The formation of these networks can be considered a "cross-linking" of siloxane structures. nih.gov

Crosslinking Chemistry in Polymeric Systems and Network Formation

Ethenylsilanetriol serves as a trifunctional crosslinking agent, enabling the formation of three-dimensional polymer networks. The crosslinking process is primarily governed by the reactivity of its silanetriol group, which undergoes condensation reactions, and the ethenyl (vinyl) group, which can participate in addition reactions.

The fundamental mechanism involves the hydrolysis and condensation of the silanol groups. nih.gov In the presence of moisture, ethenylsilanetriol molecules can react with each other to form siloxane bonds (Si-O-Si), releasing water as a byproduct. nih.govebsco.com This process can be catalyzed by acids or bases. unm.edu Under acidic conditions, the reaction typically involves the protonation of a hydroxyl group, making it a better leaving group. unm.edu In basic media, a silanolate anion is formed, which then attacks another silicon atom. nih.gov

When introduced into a polymeric system, such as a silanol-terminated polydimethylsiloxane (B3030410) (PDMS), ethenylsilanetriol can co-condense with the polymer chains. This reaction creates a durable and stable crosslinked network. sinosil.com The resulting Si-O-Si linkage is known for its excellent thermal stability and resistance to weathering and UV radiation. sinosil.com

The ethenyl group provides an additional route for crosslinking through hydrosilylation, an addition reaction. This reaction typically occurs between a silicon-hydride (Si-H) group and the vinyl group of the ethenylsilanetriol in the presence of a platinum catalyst. uni-wuppertal.de This process is common in the curing of certain silicone rubbers, where a polymer with Si-H groups is crosslinked by a vinyl-functional silane (B1218182). uni-wuppertal.de

The extent of crosslinking and the final network structure can be controlled by several factors, including the concentration of ethenylsilanetriol, the reaction conditions (temperature, pH), and the presence of catalysts. uni-wuppertal.devot.pl A higher concentration of the crosslinking agent generally leads to a higher crosslink density, resulting in a more rigid material with increased hardness and improved mechanical strength. researchgate.netmdpi.com

The formation of these networks can be characterized as the creation of a three-dimensional structure from linear or branched polymers. libretexts.org This transformation from a viscous polymer solution or melt to an elastic gel is a critical step in the production of many elastomeric materials. researchgate.net The properties of the final crosslinked polymer, such as its mechanical and thermal characteristics, are directly influenced by the density and uniformity of the network formed. mdpi.comresearchgate.net

Research Findings on Crosslinking with Silane Agents

The following tables summarize research findings on the use of silane crosslinking agents in various polymer systems. While not exclusively focused on ethenylsilanetriol, the data provides insights into the conditions and outcomes of silane-based crosslinking, which are analogous to the expected behavior of ethenylsilanetriol.

| Polymer System | Crosslinking Agent | Concentration of Crosslinker (wt. %) | Effect on Tensile Strength | Effect on Hardness | Reference |

|---|---|---|---|---|---|

| Waterborne Polyurethane (WPCU) | Trimethylolpropane (TMP) | 1 | Increased from 30.5 MPa to 38.2 MPa | Increased from B to F | mdpi.com |

| Waterborne Polyurethane (WPCU) | Trimethylolpropane (TMP) | 2 | Increased to 44.02 MPa | Increased to H | mdpi.com |

| Waterborne Polyurethane (WPCU) | Trimethylolpropane (TMP) | 3 | Slight decrease from 2% concentration | Remained at H | mdpi.com |

| Silicone Pressure-Sensitive Adhesive | Dichlorobenzoyl Peroxide | 0.5 - 1.5 | Peel adhesion improved by a factor of 2.5 | Shear strength improved | vot.pl |

| Cure System | Typical Crosslinker Type | Byproduct | Cure Characteristics | Adhesion | Reference |

|---|---|---|---|---|---|

| Acetoxy | R-Si(OOCCH₃)₃ | Acetic Acid (corrosive) | Fast cure, short tack-free time | Good | sinosil.com |

| Alkoxy | R-Si(OR')₃ | Alcohol (non-corrosive) | Slower cure than acetoxy, longer tack-free time | Not as good as acetoxy | sinosil.com |

| Oxime | R-Si(ON=CR'R'')₃ | Oxime | Longer tack-free and cure times than acetoxy or alkoxy | Low corrosion | sinosil.com |

Theoretical and Computational Modeling of Ethenylsilanetriol Systems

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and bonding within a molecule. For Ethenylsilanetriol, these methods can elucidate the nature of its covalent bonds, particularly the silicon-oxygen bonds that are central to its reactivity.

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules and predicting thermochemical properties such as Bond Dissociation Energies (BDEs). researchgate.netnih.gov The strength of the silicon-oxygen (Si-O) bond is a critical factor in the chemistry of silanetriols, as it governs their thermal stability and condensation reactions. While specific DFT studies exclusively on Ethenylsilanetriol are not prominent in the literature, extensive research on related molecules in the Si-O-H system provides a strong basis for understanding its properties. ucr.edu

Theoretical calculations show that Si-O bond energies are significantly influenced by the substituents on the silicon atom. ucr.edu For instance, the BDE of the Si-O bond can be compared with other silicon-element bonds to understand its relative stability. Silicon forms stronger bonds with oxygen and halogens compared to its bonds with carbon or hydrogen. rsc.org

A theoretical study of the thermochemistry of molecules in the Si-O-H system using BAC-MP4 (a bond additivity corrected fourth-order Møller-Plesset perturbation theory) provides data on various Si-X bond strengths. ucr.edu These findings are crucial for parameterizing and validating DFT functionals for organosilicon compounds. The M06-2X, M05-2X, and ωB97X-D functionals have been shown to perform well in computing BDEs for various chemical systems. researchgate.netrsc.org

Table 1: Representative Bond Dissociation Energies (BDEs) in Silane (B1218182) Derivatives (kcal/mol at 298 K) This table presents theoretical BDE values for various bonds in simple silane molecules to provide context for the bond strengths relevant to Ethenylsilanetriol. The data is derived from theoretical studies on the Si-O-H system. ucr.edu

| Bond Type | Molecule | BDE (kcal/mol) |

| H₃Si-H | Silane | 91.3 |

| H₃Si-OH | Silylalcohol | 122.7 |

| (OH)₃Si-H | Orthosilicic Acid | 97.6 |

| (OH)₃Si-OH | Orthosilicic Acid | 150.7 |

Data sourced from theoretical calculations on the Si-O-H system. ucr.edu

Computational methods are invaluable for predicting the potential reaction pathways of molecules. nih.gov For Ethenylsilanetriol, this includes modeling its condensation reactions, its reactivity at the vinyl group, and its interaction with other molecules. Ab initio molecular orbital (MO) calculations and DFT can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. mdpi.com

The prediction of metabolic or degradation pathways, for example, can be automated using tools that rely on databases of known biochemical transformations. pharmafeatures.com While developed for bioremediation or drug metabolism, the principles of these predictive tools can be applied to the environmental fate of organosilicon compounds. chemrxiv.org Such programs use rules derived from known reactions to predict the products of a molecule like Ethenylsilanetriol under various conditions. pharmafeatures.com

Modern computational approaches combine quantum chemistry with machine learning to build predictive models for reaction outcomes, which can accelerate the discovery of new reaction pathways and mechanisms. cecam.org These methods can help elucidate complex reaction networks, moving beyond the study of single reaction steps. cecam.orgmdpi.com

Density Functional Theory (DFT) Studies on Si-O Bond Dissociation Energies

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations focus on the static electronic structure of molecules, Molecular Dynamics (MD) simulations provide insight into their dynamic behavior over time. nih.gov This is particularly important for understanding processes like condensation and self-assembly, which involve the collective motion of many molecules. mdpi.com

The condensation of silanetriols to form polysiloxane networks is a key process in the application of these compounds. MD simulations are a powerful tool to study the nucleation and growth of condensed phases at the molecular level. mdpi.comresearchgate.net By simulating a system of many Ethenylsilanetriol molecules, researchers can observe the initial stages of condensation, including the formation of dimers, oligomers, and eventually a cross-linked network.

These simulations can reveal how factors such as concentration, temperature, and the presence of catalysts influence the rate and structure of the resulting polymer. nih.gov For instance, simulations can track the formation of hydrogen bonds between silanol (B1196071) groups, which is the precursor to the formation of Si-O-Si linkages. MD studies on the condensation of water on various surfaces have established methodologies that can be adapted to study the self-condensation of silanols. nih.govresearchgate.net

The ability of Ethenylsilanetriol to self-assemble is dictated by the intermolecular forces between molecules. These include strong hydrogen bonds between the silanol (-Si(OH)₃) groups, as well as weaker van der Waals interactions involving the ethylenic part. MD simulations can model these interactions explicitly to predict how molecules will arrange themselves in solution or on a surface. researchgate.net

Simulations can predict the formation of various aggregates, from simple dimers to more complex, ordered structures. This is critical for understanding how Ethenylsilanetriol might function as a surface modifier or adhesion promoter, as the structure of the self-assembled layer determines its properties. The study of intrinsically disordered proteins, which also rely on a multitude of weak interactions for their function, has spurred the development of advanced simulation techniques for analyzing complex self-assembly and phase separation phenomena that are conceptually applicable to organosilicon systems. nih.gov

Simulation of Condensation Processes

Advanced Computational Methodologies in Organosilicon Research

The field of organosilicon chemistry benefits from the continuous development of more advanced computational techniques. elsevier.comrsc.org These methods aim to improve the accuracy and expand the scope of what can be simulated.

Modern research employs a range of sophisticated computational tools:

Hybrid QM/MM Methods: Quantum Mechanics/Molecular Mechanics (QM/MM) methods allow for the study of large systems by treating the reactive core of the system (e.g., the reacting silanol groups) with high-level quantum mechanics, while the surrounding environment is treated with more computationally efficient molecular mechanics. european-mrs.com

Machine Learning (ML): ML is increasingly used to develop new force fields for MD simulations, predict reaction outcomes, and screen for materials with desired properties. rsc.orgcecam.org ML models can be trained on data from high-accuracy quantum calculations to create predictive tools that are both fast and accurate.

Advanced Force Fields: The accuracy of MD simulations depends heavily on the quality of the force field used to describe the interactions between atoms. There is ongoing research to develop new, more accurate force fields for organosilicon compounds, which is essential for reliably simulating their dynamic behavior. rsc.org

High-Throughput Screening: Computational screening allows researchers to rapidly evaluate large numbers of molecules or reaction conditions to identify promising candidates for specific applications, accelerating the pace of discovery. cecam.org

These advanced methodologies are pushing the frontiers of organosilicon research, enabling more accurate predictions of molecular properties, reactivity, and material performance. european-mrs.com

Derivatization and Functionalization Strategies for Ethenylsilanetriol

Synthesis of Organosilicon Derivatives

The hydroxyl groups of ethenylsilanetriol are the primary sites for derivatization, enabling the formation of a vast array of other organosilicon compounds. These reactions typically involve condensation or substitution to create new silicon-oxygen bonds.

A significant strategy involves the reaction of ethenylsilanetriol's hydroxyl groups to form esters or ethers. For instance, the acetylation of ethenylsilanetriol yields vinyltriacetoxysilane, a common derivative. chemsrc.com This derivative can then undergo further modification. One notable example is the acetoxy-methoxy exchange reaction with other organosilanes, such as trimethoxy[3-(oxiranylmethoxy)propyl]silane. lookchem.com This exchange process creates a more complex molecule with tailored reactivity, enhancing its performance as a component in adhesives, sealants, and coatings. lookchem.com The modification of the silane (B1218182) molecule through such exchange processes can lead to enhanced properties, including improved adhesion and compatibility with various substrates. lookchem.com

Another fundamental derivatization pathway is hydrolytic polycondensation. The silanetriol moieties can react with each other or with other alkoxysilanes or chlorosilanes. This process involves the formation of siloxane (Si-O-Si) bonds, leading to the synthesis of oligomers and polymers. The resulting materials can range from linear chains to highly cross-linked three-dimensional networks. The properties of these polysiloxanes are dictated by the reaction conditions and the nature of the organic substituents on the silicon atoms.

Table 1: Examples of Derivatization Reactions at the Silanetriol Group

| Reaction Type | Reactant(s) | Product Type | Significance |

|---|---|---|---|

| Esterification | Acetic Anhydride | Ethenylsilanetriol Triacetate | Creates a stable, handleable derivative for further functionalization. chemsrc.comlookchem.com |

| Condensation | Other Silanols/Alkoxysilanes | Oligomeric/Polymeric Siloxanes | Forms the backbone of silicone polymers and networks. |

Strategies for Modifying the Ethenyl Group

The ethenyl (vinyl) group provides a reactive handle for organic transformations, allowing for the integration of ethenylsilanetriol into organic polymer systems or the attachment of other functional groups.

The most prominent reaction involving the vinyl group is hydrosilylation. In this process, a silicon-hydride (Si-H) bond adds across the carbon-carbon double bond, typically in the presence of a platinum catalyst. This reaction is highly efficient and forms a stable silicon-carbon bond, effectively grafting the silane moiety onto another molecule. This strategy is fundamental for creating a wide variety of organofunctional silanes.

The vinyl group can also participate in standard alkene reactions. These include polymerization (free-radical, cationic, or Ziegler-Natta), where the ethenylsilanetriol unit can be incorporated as a monomer or comonomer into polymer chains like polyethylene (B3416737) or polystyrene. This imparts the properties of the silanetriol, such as cross-linking capability, into the final polymer. Other addition reactions, such as halogenation or epoxidation, can be used to introduce further functionality to the molecule.

Table 2: Key Modification Strategies for the Ethenyl Group

| Reaction Type | Reactant | Catalyst/Conditions | Resulting Structure |

|---|---|---|---|

| Hydrosilylation | Hydrosilane (R₃SiH) | Platinum Complex | Alkyl-bridged disilane (B73854) derivative |

| Free-Radical Polymerization | Radical Initiator | Heat/UV | Polymeric backbone with pendant silanetriol groups |

Formation of Hybrid Materials and Composites

Hybrid materials are composites that combine two or more distinct materials at the nanometer or molecular level, often resulting in synergistic properties not achievable with the individual components. numberanalytics.com Ethenylsilanetriol is an ideal precursor for creating organic-inorganic hybrid materials due to its distinct organic (ethenyl) and inorganic (silanetriol) functionalities. mdpi.com

The silanetriol group can form strong, covalent oxane bonds (M-O-Si, where M can be Si, Ti, Al, etc.) with the surface of inorganic materials like glass, silica (B1680970), and metal oxides. Simultaneously, the ethenyl group can react and co-polymerize with an organic polymer matrix. In this role, ethenylsilanetriol functions as a molecular bridge or "coupling agent," enhancing the adhesion and compatibility between an inorganic filler or reinforcement and an organic polymer. This leads to composite materials with improved mechanical strength, thermal stability, and durability. researchgate.net

Derivatives of ethenylsilanetriol are key ingredients in advanced formulations. For example, complex silane derivatives are used to enhance the sealing capabilities, flexibility, and environmental resistance of sealants. lookchem.com They are also employed in adhesive formulations to improve bonding strength and in the coatings industry as modifying agents. lookchem.com These applications rely on the formation of a cross-linked hybrid network upon curing.

Table 3: Ethenylsilanetriol in Hybrid Material Systems

| Hybrid System Type | Role of Ethenylsilanetriol | Interfacial Bond | Example Application |

|---|---|---|---|

| Polymer-Filler Composite | Coupling Agent | Covalent Si-O-Filler & Polymer-Vinyl bonds | Glass fiber-reinforced plastic |

| Organic-Inorganic Hybrid | Network Former | Co-condensation of silanetriol and organic monomers | Scratch-resistant coatings |

Coordination Chemistry with Metal Centers

Coordination chemistry involves the formation of complexes between a central metal atom or ion and surrounding molecules or ions, known as ligands. nou.edu.ngzenithinstitute.co.in The central metal acts as a Lewis acid (electron pair acceptor), while the ligands act as Lewis bases (electron pair donors). atlanticoer-relatlantique.calibretexts.org

Ethenylsilanetriol, and silanetriols in general, can function as ligands for metal centers. The oxygen atoms of the three hydroxyl groups possess lone pairs of electrons that can be donated to a suitable empty orbital of a metal ion, forming a coordinate covalent bond. atlanticoer-relatlantique.ca Transition metals are often the central ions in such complexes. openstax.org

The molecule can act as a monodentate ligand, coordinating through a single oxygen atom. However, it is more likely to act as a polydentate ligand, where two or three of the hydroxyl groups bind to the same metal center. This multi-site binding, known as chelation, forms a stable ring-like structure and results in a particularly stable metal complex. zenithinstitute.co.in The resulting coordination compounds or metallosiloxanes can have interesting catalytic, electronic, or magnetic properties. The specific geometry and coordination number of the complex depend on the size, charge, and electronic configuration of the metal ion and the reaction conditions. zenithinstitute.co.inopenstax.org

Table 4: Aspects of Ethenylsilanetriol in Coordination Chemistry

| Feature | Description |

|---|---|

| Lewis Base Site | Oxygen atoms of the Si-OH groups donate electron pairs. nou.edu.ngatlanticoer-relatlantique.ca |

| Potential Metal Centers | Transition metals (e.g., Ti, Zr, Fe, Co, Cu) and some main group metals. nou.edu.ngopenstax.org |

| Ligand Type | Can act as a monodentate or a polydentate (chelating) ligand. zenithinstitute.co.in |

| Resulting Compound | Metal-siloxane complex or coordination polymer. mdpi.com |

Advanced Spectroscopic and Analytical Characterization of Ethenylsilanetriol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of ethenylsilanetriol. Both proton (¹H) and silicon-29 (B1244352) (²⁹Si) NMR are employed to obtain detailed structural information.

¹H NMR spectroscopy is instrumental in confirming the presence and electronic environment of the vinyl and hydroxyl protons in the ethenylsilanetriol molecule. The vinyl group (CH₂=CH-Si) gives rise to characteristic signals in the olefinic region of the spectrum. These protons typically appear as a multiplet between δ 5.6 and 6.2 ppm. The exact chemical shift and multiplicity can be influenced by the solvent and concentration.

The hydroxyl (Si-OH) protons are also identifiable by ¹H NMR. Their chemical shift is highly variable as it is sensitive to solvent, temperature, and concentration due to hydrogen bonding. In DMSO-d₆, hydroxyl protons on related silanetriols have been observed as sharp singlets between δ 6.36 and 6.58 ppm. acs.org In other solvents, the peak may be broader. The identification of these protons is crucial for confirming the silanetriol structure.

Table 1: Typical ¹H NMR Chemical Shifts for Ethenylsilanetriol Functional Groups

| Functional Group | Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Vinyl Group | Si-CH =CH₂ | 5.6 - 6.2 | Multiplet |

| Vinyl Group | Si-CH=CH ₂ | 5.6 - 6.2 | Multiplet |

Note: Chemical shifts are dependent on solvent, concentration, and temperature.

²⁹Si NMR spectroscopy provides direct information about the silicon environment, making it an invaluable tool for tracking the condensation of ethenylsilanetriol. The chemical shift of the silicon nucleus is highly sensitive to the number of oxygen atoms bonded to it.

In its monomeric form, the silicon atom in a silanetriol like ethenylsilanetriol is expected to show a sharp resonance in the approximate range of -55 to -60 ppm. acs.org The formation of a siloxane bond (Si-O-Si) during condensation causes a distinct downfield shift. For instance, the initial dimer product, containing a single Si-O-Si linkage, would exhibit a different chemical shift. As condensation proceeds to form more complex oligomers and polymers, the ²⁹Si NMR spectrum shows additional signals corresponding to silicon atoms with varying numbers of siloxane bridges (e.g., T¹, T², T³ structures in silsesquioxanes), typically in the range of -65 to -70 ppm. This allows for the quantitative monitoring of the condensation process.

Table 2: Representative ²⁹Si NMR Chemical Shifts for Silanetriol and Condensed Species

| Silicon Environment | Structure Notation | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Monomeric Silanetriol | R-Si(OH)₃ | -55 to -60 |

| Dimer/Oligomer End-Group | R-Si(OH)₂(OSi) | -60 to -65 |

| Linear Middle-Group | R-Si(OH)(OSi)₂ | -65 to -70 |

Note: R represents the ethenyl (vinyl) group. Values are representative and can be influenced by the specific structure and solvent.

¹H NMR for Vinyl Proton and Hydroxyl Group Identification

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the various functional groups within ethenylsilanetriol and to track changes during polymerization. These two techniques are complementary; IR spectroscopy is sensitive to vibrations that change the molecule's dipole moment (e.g., polar bonds like O-H), while Raman spectroscopy detects vibrations that alter the molecule's polarizability (e.g., symmetric and non-polar bonds like C=C). nih.govedinst.com

Key vibrational modes for ethenylsilanetriol include the O-H stretch of the silanol (B1196071) groups, the Si-O stretch, and the C=C stretch of the vinyl group. The O-H stretching band in the IR spectrum is typically broad and centered around 3200-3400 cm⁻¹ due to extensive hydrogen bonding. acs.org A sharper peak around 3700 cm⁻¹ can indicate the presence of free, non-hydrogen-bonded silanol groups. spectroscopyonline.com The C=C stretching vibration of the vinyl group is expected around 1600-1640 cm⁻¹.

IR spectroscopy is particularly effective for monitoring the condensation of ethenylsilanetriol by detecting the formation of the characteristic Si-O-Si bond. acs.org The monomeric compound does not show absorption in the region associated with siloxane bridges. acs.org As condensation occurs, a strong and broad absorption band appears in the IR spectrum, typically between 1000 and 1100 cm⁻¹. mdpi.com The growth of this band provides a direct measure of the extent of polymerization and the formation of a polysiloxane network. The position and shape of this band can also give qualitative information about the structure of the resulting polymer (e.g., cyclic vs. linear structures).

Table 3: Key Infrared (IR) Absorption Frequencies for Ethenylsilanetriol and its Condensation Products

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Hydroxyl (Si-OH) | O-H Stretch (H-bonded) | 3200 - 3400 (broad) | Indicates presence of silanol groups. acs.org |

| Hydroxyl (Si-OH) | O-H Stretch (free) | ~3700 (sharp) | Indicates non-hydrogen-bonded silanols. spectroscopyonline.com |

| Vinyl (C=C) | C=C Stretch | 1600 - 1640 | Confirms presence of the vinyl group. |

| Silanol (Si-O) | Si-O Stretch | ~890 - 940 | Associated with the Si-O bond in Si-OH. acs.orgspectroscopyonline.com |

Mass Spectrometry for Molecular Weight Distribution Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of ethenylsilanetriol and, more importantly, for analyzing the molecular weight distribution of its oligomeric and polymeric condensation products.

For polymeric systems, direct infusion mass spectrometry can be complex to interpret. Therefore, it is often coupled with a separation technique. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the preferred method for separating macromolecules based on their hydrodynamic volume (size) in solution. wikipedia.orgshimadzu.nl Larger molecules elute from the SEC column first, followed by progressively smaller ones. shimadzu.nl

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| Ethenylsilanetriol |

| Methylsilanetriol |

| Polysiloxane |

| Silsesquioxane |

Other Analytical Techniques for Reaction Monitoring and Structural Elucidation

In addition to core spectroscopic methods, a suite of other analytical techniques is indispensable for the comprehensive characterization of ethenylsilanetriol, its reaction kinetics, and the materials derived from it. These methods provide critical information on elemental composition, thermal stability, crystallinity, surface morphology, and wettability.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. ethz.ch The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. youtube.com

For ethenylsilanetriol and its derivatives, XPS is particularly useful for:

Elemental Confirmation: Confirming the presence of silicon, oxygen, and carbon on a surface treated with the compound.

Chemical State Analysis: Distinguishing between different chemical states, such as the silicon in the Si-C bond versus the Si-O-H or Si-O-Si bonds. The binding energies of the Si 2p, O 1s, and C 1s photoelectrons provide detailed information about the bonding environment. youtube.comresearchgate.net

Surface Contamination: Identifying any surface contaminants that might be present. youtube.com

Table 1: Summary of X-ray Photoelectron Spectroscopy (XPS) for Ethenylsilanetriol Analysis

| Feature | Description | Relevance to Ethenylsilanetriol |

|---|---|---|

| Principle | Measures the kinetic energy of electrons ejected from a surface upon X-ray irradiation (photoelectric effect). ethz.ch | Provides direct evidence of elemental composition and chemical bonding at the surface. |

| Information | Elemental composition, chemical states (e.g., oxidation state), and electronic state of surface atoms. ethz.chyoutube.com | Can confirm the presence of Si, O, C and differentiate Si-C, Si-OH, and Si-O-Si linkages. |

| Data Output | Spectra of electron count versus binding energy. Survey scans identify elements; high-resolution scans reveal chemical states. youtube.com | High-resolution scans of the Si 2p and O 1s regions are crucial for studying hydrolysis and condensation reactions. |

| Application | Characterizing surface modifications, thin films, and the composition of polymer coatings. | Analyzing surfaces treated with ethenylsilanetriol to understand its adhesion and reaction mechanisms. |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgmt.com This technique is essential for determining the thermal stability of materials, the content of volatile components, and the composition of multi-component systems. tainstruments.com When applied to polymers or materials synthesized using ethenylsilanetriol, TGA provides insights into their decomposition patterns and thermal endurance. intertek.com The analysis can reveal the temperature at which degradation begins, the rate of mass loss, and the amount of residual material. netzsch.com

For instance, in the analysis of copolymers involving silanes, TGA can demonstrate enhanced thermal stability compared to homopolymers, a key property for many material applications. researchgate.net

Table 2: Typical Data from Thermogravimetric Analysis (TGA) of Silane-Modified Polymers

| Parameter | Description | Example Finding |

|---|---|---|

| Onset of Decomposition (Tonset) | The temperature at which significant mass loss begins. intertek.com | Copolymers containing silane (B1218182) units often show a higher Tonset (e.g., 225°C) compared to their unmodified counterparts (e.g., 175°C), indicating improved thermal stability. researchgate.net |

| Maximum Degradation Temp. | The temperature at which the rate of mass loss is highest, identified by the peak in the derivative thermogravimetric (DTG) curve. researchgate.net | Provides information on the primary decomposition mechanism of the polymer backbone and side chains. |

| Residual Mass (%) | The percentage of the initial mass remaining at the end of the analysis at a high temperature. | A higher residual mass in silane-containing polymers can indicate the formation of a stable inorganic silica (B1680970) (SiO₂) network upon decomposition. |

| Atmosphere | The gas environment (e.g., inert like N₂, or oxidative like Air/O₂) during the heating process. intertek.com | Analysis in an inert atmosphere shows thermal decomposition, while an oxidative atmosphere reveals oxidative stability. tainstruments.com |

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a non-destructive analytical technique primarily used for the phase identification of crystalline materials and for obtaining information about their crystal structure. rigaku.comanton-paar.com The method is based on the principle of Bragg's Law, where constructive interference of monochromatic X-rays scattered by a crystalline sample produces a unique diffraction pattern. researchgate.net This pattern acts as a fingerprint for the crystalline phases present. rigaku.com

While ethenylsilanetriol itself is not typically analyzed in a crystalline form, XRD is crucial for studying:

Crystallinity of Composites: Assessing the impact of ethenylsilanetriol as a coupling agent or surface modifier on the crystallinity of polymeric matrices or fillers. researchgate.net

Phase Identification: Identifying the crystalline phases in materials synthesized or modified with silanes. lucideon.com

Structural Elucidation: In some cases, XRD can help elucidate the structure of organized or semi-crystalline siloxane networks formed after polymerization and curing. researchgate.net

Table 3: Overview of X-ray Diffraction (XRD) in Material Characterization

| Feature | Description | Relevance to Ethenylsilanetriol Systems |

|---|---|---|

| Principle | Based on the constructive interference of X-rays scattered by atoms in a crystalline lattice (Bragg's Law). anton-paar.com | Determines the degree of order or crystallinity in materials. |

| Information | Crystalline phase identification, phase quantification, % crystallinity, crystallite size. lucideon.com | Can show how the addition of silane affects the crystalline structure of a polymer matrix. |

| Data Output | A diffractogram showing diffraction intensity versus the diffraction angle (2θ). researchgate.net | The presence of sharp peaks indicates crystalline material, while broad humps suggest amorphous structures. |

| Application | Analysis of powders, thin films, and bulk crystalline or semi-crystalline materials. rigaku.com | Characterizing fillers (e.g., silica) before and after surface treatment with ethenylsilanetriol or analyzing semi-crystalline polymers containing siloxane crosslinks. |

Brunauer-Emmett-Teller (BET) Analysis

The Brunauer-Emmett-Teller (BET) theory is the basis for a standard technique used to measure the specific surface area of solid and porous materials. anton-paar.comwikipedia.org The analysis involves the physical adsorption of a gas (commonly nitrogen) onto the surface of a sample at cryogenic temperatures. malvernpanalytical.com By measuring the amount of gas adsorbed at various pressures, the total surface area, including the surface within pores, can be calculated.

This technique is not used on ethenylsilanetriol directly but is vital for characterizing porous substrates or fillers that are functionalized with it. The surface modification can alter the surface area and porosity, which in turn affects material properties like catalytic activity, adsorption capacity, and performance as a composite filler. anton-paar.com

Table 4: Principles and Applications of BET Surface Area Analysis

| Feature | Description | Relevance to Ethenylsilanetriol Systems |

|---|---|---|

| Principle | Calculation of specific surface area based on the physical adsorption of gas molecules in a monolayer on a solid surface. wikipedia.org | Quantifies changes in surface area of a material after being coated or treated with a silane. |

| Information | Specific surface area (m²/g), pore size, and pore volume distribution. anton-paar.commicromeritics.com | Essential for understanding how surface treatment affects the accessibility of pores in materials like activated carbon or silica gel. |

| Data Output | An adsorption-desorption isotherm (volume of gas adsorbed vs. relative pressure). | The shape of the isotherm provides qualitative information about the pore structure. |

| Application | Characterization of porous materials such as catalysts, adsorbents, and pigments. malvernpanalytical.com | Evaluating the effectiveness of ethenylsilanetriol in modifying the surface of porous fillers used in composites. |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is an imaging technique that produces high-resolution images of a sample's surface topography. wikipedia.orgnanoscience.com It works by scanning the surface with a focused beam of electrons, which interact with the atoms in the sample to produce various signals. carleton.edu Secondary electrons are most commonly used to generate detailed images of the surface morphology. myscope.training

In the context of ethenylsilanetriol, SEM is used to:

Visualize Surface Morphology: Observe the surface texture of coatings, films, and composites prepared from ethenylsilanetriol or its precursors. researchgate.netuniv.kiev.ua

Assess Coating Uniformity: Evaluate the homogeneity and thickness of silane-based coatings on various substrates.

Examine Fracture Surfaces: Study the fracture surfaces of composites to understand how the silane coupling agent improves adhesion between the filler and the polymer matrix.

Table 5: Application of Scanning Electron Microscopy (SEM)

| Feature | Description | Relevance to Ethenylsilanetriol Systems |

|---|---|---|

| Principle | A focused electron beam scans a surface, and the resulting emitted signals (primarily secondary electrons) are collected to form an image. wikipedia.org | Provides direct visual evidence of surface structure and texture. |

| Information | Surface topography, morphology, and composition (when coupled with energy-dispersive X-ray spectroscopy, EDS). carleton.edu | Can reveal changes in surface roughness, porosity, and the dispersion of fillers in a composite after silane treatment. researchgate.netuniv.kiev.ua |

| Data Output | High-resolution, grayscale 2D images with a large depth of field, giving a 3D appearance. myscope.training | SEM micrographs show the micro- and nanostructure of materials. |

| Application | Imaging a wide range of solid materials at high magnification (from ~20x to >300,000x). carleton.edumyscope.training | Visualizing polymer films, treated fibers, and composite materials to correlate structure with physical properties. |

Contact Angle (CA) Analysis

Contact Angle (CA) analysis is a method used to measure the wettability of a solid surface by a liquid. aalto.fi The contact angle is the angle where a liquid/vapor interface meets a solid surface. surface-tension.org A low contact angle indicates high wettability (hydrophilic surface), while a high contact angle indicates low wettability (hydrophobic surface). This measurement is crucial for applications involving adhesion, coatings, and surface treatments. The modification of a surface with ethenylsilanetriol, which introduces polar Si-OH groups, is expected to significantly alter its wetting characteristics, generally increasing its hydrophilicity and improving adhesion to polar polymers and water-based systems. nanoscience.com

Table 6: Characterizing Surfaces with Contact Angle (CA) Analysis

| Feature | Description | Relevance to Ethenylsilanetriol |

|---|---|---|

| Principle | The angle formed by a liquid droplet at the three-phase boundary (liquid, gas, solid) is measured. aalto.fi | Quantifies the change in surface energy and wettability after surface modification. |

| Information | Wettability (hydrophilicity/hydrophobicity), surface free energy (SFE), adhesion, and surface cleanliness. nanoscience.com | The introduction of polar Si-OH groups from ethenylsilanetriol typically decreases the water contact angle, indicating a more hydrophilic surface. |

| Data Output | A contact angle value in degrees (°). Advancing and receding angles can be measured to assess contact angle hysteresis. surface-tension.orgmit.edu | A lower contact angle with water suggests successful surface treatment and the presence of polar functional groups. |

| Application | Quality control of surface treatments, development of coatings, and study of adhesion phenomena. nanoscience.com | Confirming the functionalization of surfaces (e.g., glass, metal oxides) with ethenylsilanetriol. |

Emerging Research Directions and Applications in Materials Science

Development of Novel Polymeric and Hybrid Materials

Ethenylsilanetriol serves as a key precursor in the sol-gel process, a method used to produce solid materials from small molecules. edi-info.ir This process is analogous to organic polycondensation reactions, where molecular precursors form a three-dimensional crosslinked network. edi-info.ir The use of ethenylsilanetriol in sol-gel chemistry allows for a high degree of control over the purity and composition of the resulting materials. edi-info.ir

One of the primary applications of ethenylsilanetriol is in the creation of organic-inorganic hybrid materials. wikipedia.orgmdpi.comfrontiersin.org These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., hardness, thermal stability) at the nanometer or molecular level. wikipedia.orgmdpi.com By incorporating ethenylsilanetriol into a polymer matrix, it is possible to create materials with enhanced mechanical properties, such as toughness and scratch resistance. edi-info.ir The vinyl group of ethenylsilanetriol can participate in polymerization reactions, while the silanetriol moiety can form a crosslinked inorganic network, leading to the formation of a Class II hybrid material with strong covalent bonds between the organic and inorganic components. wikipedia.orgmdpi.com

The properties of these hybrid materials can be tailored by modifying the composition at the molecular level. edi-info.ir For instance, increasing the amount of hydrophobic molecular components can lead to materials with greater hydrophobicity. edi-info.ir This tunability makes ethenylsilanetriol-based hybrids promising for a wide range of applications, including coatings, adhesives, and composites. frontiersin.org

Supramolecular Assembly and Nanostructures (e.g., Cage Compounds, Cerasomes)

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has opened up new avenues for the design of complex nanostructures. mdpi.comncsu.edu Ethenylsilanetriol and its derivatives are increasingly being used as building blocks for the self-assembly of well-defined supramolecular architectures. mdpi.comresearchgate.net These assemblies are held together by forces such as hydrogen bonding, van der Waals interactions, and electrostatic interactions. mdpi.com

A significant area of research is the formation of cage-like silsesquioxanes, such as polyhedral oligomeric silsesquioxanes (POSS), from ethenylsilanetriol precursors. mdpi.com These nanostructures can be incorporated into polymer matrices to enhance their thermal and mechanical stability, as well as their resistance to oxidation and flammability. mdpi.com The modification of these cage compounds allows for better dispersion within the polymer, preventing agglomeration and maximizing their beneficial effects. mdpi.com

Furthermore, the principles of supramolecular assembly are being applied to create functional nanostructures for biomedical applications. nih.gov For example, glycopeptides that self-assemble into nanoparticles and nanofibers have been shown to induce the formation of cell spheroids, which are valuable for in vitro 3D cell culture models. nih.gov While not directly involving ethenylsilanetriol in this specific example, the underlying concepts of self-assembly and the creation of functional nanostructures are highly relevant to the potential applications of ethenylsilanetriol-based systems. ncsu.edunih.gov

Surface Modification and Coating Technologies

Ethenylsilanetriol is a valuable reagent for modifying the surfaces of various materials to impart desired properties. researchgate.netnanografi.com Surface modification techniques are crucial for enhancing characteristics such as corrosion resistance, wear resistance, biocompatibility, and adhesion. nanografi.comrsc.org The hydroxyl groups of ethenylsilanetriol can react with surface hydroxyl groups on substrates like glass, metal oxides, and even natural materials like wood, forming stable covalent bonds. researchgate.net

The subsequent polymerization of the vinyl groups can create a durable, crosslinked coating on the surface. This approach has been used to improve the wettability and resistance to weathering of wood surfaces. researchgate.net The sol-gel technique, utilizing precursors like ethenylsilanetriol, allows for the permanent silicification of wood, enhancing its mechanical properties. researchgate.net

In the realm of biomedical implants, bioactive ceramic coatings are applied to enhance bio-integration and control the degradation rate of the device. rsc.org Ethenylsilanetriol-based coatings can be designed to be biocompatible and promote tissue adhesion. The ability to tailor the surface properties of materials is critical in industries ranging from aerospace to pharmaceuticals. nanografi.comsmt.co.in

Advanced Catalysis and Reaction Media Studies

The unique chemical structure of ethenylsilanetriol also lends itself to applications in catalysis. It can be used to synthesize functionalized supports for catalysts or act as a ligand to modify the activity and selectivity of metal catalysts. For instance, in a related context, a patent describes the use of ethenylsilanetriol or ethenyl trichlorosilane (B8805176) in a reaction catalyzed by an ion-exchange resin and magnesium hydroxide (B78521).

The development of efficient and recyclable catalysts is a key goal in green chemistry. Organosilicon compounds, in general, are being explored for the creation of new catalytic systems. For example, research has demonstrated the synthesis of functional organosilicon molecules using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with heterogeneous catalysts, highlighting the drive to create environmentally friendly synthetic methods. rsc.org While not a direct application of ethenylsilanetriol, this illustrates the broader trend of utilizing organosilicon chemistry for advanced catalytic processes. rsc.org

Design of Functional Organosilicon Architectures

The ability to create complex and functional molecular structures is a hallmark of modern chemistry. Ethenylsilanetriol serves as a versatile building block for the design of a wide array of functional organosilicon architectures. rsc.orgresearchgate.net The combination of a reactive vinyl group and three hydroxyl groups allows for a multitude of chemical transformations, enabling the synthesis of molecules with precisely controlled structures and properties. rsc.org

Researchers are developing new synthetic routes to create novel organosilicon compounds with predefined structures. rsc.org For example, sequential hydrothiolation and hydrosilylation reactions have been used to prepare functional organosilicon compounds. rsc.org This approach allows for the introduction of various functional groups, leading to complex molecular ensembles with a wide range of potential applications. rsc.org The creation of such tailored organosilicon molecules is integral to the advancement of high-tech industries. rsc.org

Q & A

Q. How can computational modeling resolve contradictions in reported reactivity of ethenylsilanetriol with carbonyl compounds?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare activation barriers for nucleophilic addition vs. condensation pathways. Validate with kinetic experiments under controlled humidity, using in situ Raman spectroscopy to track intermediate formation .

Q. What experimental designs minimize side reactions during ethenylsilanetriol polymerization?

- Methodological Answer : Optimize initiator selection (e.g., organocatalysts vs. metal complexes) and solvent polarity. Use stopped-flow NMR to capture early-stage oligomerization. Statistical design of experiments (DoE) can identify critical factors (e.g., monomer concentration, temperature) affecting polydispersity .

Q. How do discrepancies in literature-reported thermal decomposition profiles of ethenylsilanetriol arise?

- Methodological Answer : Analyze methodologies from conflicting studies:

- TGA/DSC : Compare heating rates (e.g., 5°C/min vs. 10°C/min) and atmosphere (N₂ vs. air).

- Mass Loss Onset : Differences may stem from residual solvents or incomplete precursor hydrolysis. Replicate experiments with rigorously dried samples .

Q. What strategies enable precise quantification of ethenylsilanetriol in complex matrices (e.g., biological systems)?

- Methodological Answer : Develop a LC-MS/MS protocol with isotopically labeled internal standards (e.g., D₃-ethenylsilanetriol). Validate selectivity via spike/recovery tests in serum or tissue homogenates, ensuring limits of detection (LOD) < 10 ng/mL .

Methodological Best Practices

- Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA) to systematically evaluate literature inconsistencies. Prioritize studies with transparent raw data and controlled variables (e.g., humidity, purity thresholds) .

- Ethical Compliance : For studies involving environmental release, follow OECD guidelines for chemical safety assessment, including ecotoxicity assays (e.g., Daphnia magna acute toxicity) .